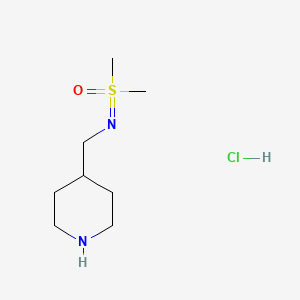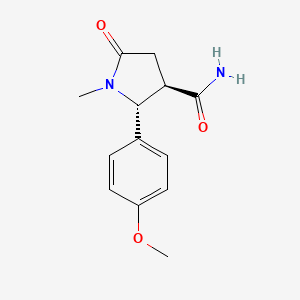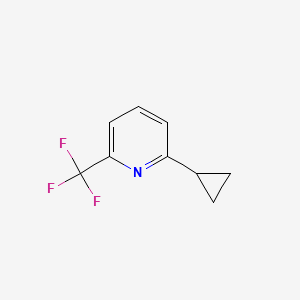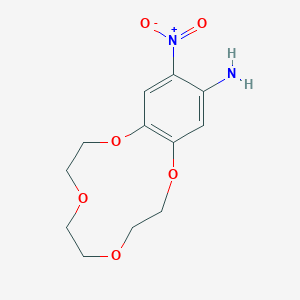
Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone hydrochloride is a chemical compound with the molecular formula C8H18N2OS.2ClH. It is also known by its IUPAC name, S-methyl-N-(piperidin-4-ylmethyl)methanesulfinamide dihydrochloride . This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone hydrochloride typically involves the reaction of piperidine derivatives with dimethyl sulfoxide (DMSO) under acidic conditions. The acid complex promotes the formation of the carbenium ion from DMSO via Pummerer fragmentation, leading to the formation of the desired compound . Hydrochloric acid acts as a chlorine source, forming three new bonds: C-N, C-C, and C-Cl .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanone group to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the sulfanone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine derivatives: These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones.
Sulfanone derivatives: Compounds with similar sulfanone groups but different substituents.
Uniqueness
Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone hydrochloride is unique due to its specific combination of piperidine and sulfanone moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H19ClN2OS |
|---|---|
Peso molecular |
226.77 g/mol |
Nombre IUPAC |
dimethyl-oxo-(piperidin-4-ylmethylimino)-λ6-sulfane;hydrochloride |
InChI |
InChI=1S/C8H18N2OS.ClH/c1-12(2,11)10-7-8-3-5-9-6-4-8;/h8-9H,3-7H2,1-2H3;1H |
Clave InChI |
JQKPUAFQVLIUAB-UHFFFAOYSA-N |
SMILES canónico |
CS(=NCC1CCNCC1)(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11718342.png)

![7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid](/img/structure/B11718349.png)



![(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B11718378.png)



![Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-](/img/structure/B11718403.png)
![(1S,3aS,3bS,9aR,9bS,11aS)-1,9a-dihydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11718408.png)
